Cas no 83378-70-5 ((3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name))
![(3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name) structure](https://ko.kuujia.com/scimg/cas/83378-70-5x500.png)
83378-70-5 structure
상품 이름:(3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name)
(3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name) 화학적 및 물리적 성질
이름 및 식별자
-
- (3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name)
- LogP
- Antibiotic RH 5012C
- 83378-70-5
- RH 5012C
- D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1-2-3)-O-beta-D-mannoypyranosyl-(1-5)-2-deoxy-N(sup 3)-methyl-
-
- 인치: InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3
- InChIKey: GRRNUXAQVGOGFE-UHFFFAOYSA-N
- 미소: CNC1CC(N)C(O)C(OC2OC(CO)C(O)C3OC4(OC23)OC(C(N)CO)C(O)C(O)C4O)C1O
계산된 속성
- 정밀분자량: 527.23263824g/mol
- 동위원소 질량: 527.23263824g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 11
- 수소 결합 수용체 수량: 16
- 중원자 수량: 36
- 회전 가능한 화학 키 수량: 6
- 복잡도: 756
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 15
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -6.6
- 토폴로지 분자 극성 표면적: 272Ų
(3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name) 관련 문헌
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
83378-70-5 ((3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name)) 관련 제품
- 1396883-41-2(5-bromo-N-cyclopropyl-N-2-(thiophen-2-yl)ethylfuran-2-carboxamide)
- 2229377-20-0(methyl 6-(1-hydroxy-3-methoxy-3-oxopropyl)pyridine-3-carboxylate)
- 1346595-79-6(Benzene, 1,1'-[(1E)-1,2-diphenyl-1,2-ethenediyl]bis[4-ethynyl-)
- 851990-04-0(N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide)
- 2287259-83-8(Methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate)
- 1805245-03-7(6-(Aminomethyl)-4-bromo-3-(difluoromethyl)-2-methylpyridine)
- 1804271-34-8(3-Bromo-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one)
- 99275-49-7(2-iodo-5-methoxy-1H-indole)
- 888410-74-0(N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide)
- 1805601-10-8(3-(Difluoromethyl)-4-hydroxy-2-methoxy-5-(trifluoromethyl)pyridine)
추천 공급업체
BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Hubei Henglvyuan Technology Co., Ltd
골드 회원
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량

Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량

上海贤鼎生物科技有限公司
골드 회원
중국 공급자
대량
